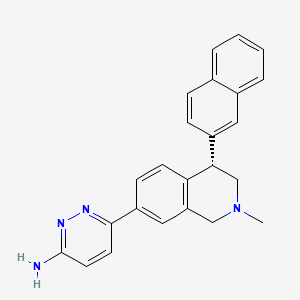

Liafensine

Description

Structure

3D Structure

Properties

CAS No. |

1198790-53-2 |

|---|---|

Molecular Formula |

C24H22N4 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine |

InChI |

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |

InChI Key |

VCIBGDSRPUOBOG-QFIPXVFZSA-N |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-820836; BMS 820836; BMS820836; Liafensine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Liafensine in Neuronal Circuits

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Liafensine (formerly BMS-820836, now DB104) is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI), investigated for the treatment of major depressive disorder (MDD) and, more specifically, treatment-resistant depression (TRD).[1][2] Its core mechanism revolves around the simultaneous blockade of three key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4] This action leads to an increase in the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), enhancing monoaminergic neurotransmission in brain circuits crucial for mood regulation.[5] Recent research has successfully identified a pharmacogenomic biomarker, ANK3 (DGM4™), that predicts patient response, heralding a new era of precision medicine in psychiatry for this compound.[6][7] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound exerts its therapeutic effects by binding to and inhibiting the function of presynaptic monoamine transporters. These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. By blocking SERT, NET, and DAT, this compound effectively increases the duration and concentration of serotonin, norepinephrine, and dopamine available to interact with postsynaptic receptors.[5][4] This broad enhancement of monoaminergic signaling is believed to address the complex neurochemical deficits underlying depression more comprehensively than single- or dual-action antidepressants.[5] The targeting of dopamine, in particular, may offer broader therapeutic benefits for patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[5]

Pharmacological Profile: In Vitro Potency

The efficacy of this compound as a triple reuptake inhibitor is quantified by its inhibitory constants (IC50) against the three monoamine transporters. Preclinical data demonstrate that this compound is a potent inhibitor of all three transporters, with a particularly high affinity for the serotonin transporter.

| Target Transporter | Parameter | Value (nM) | Reference |

| Serotonin Transporter (SERT) | IC50 | 1.08 | [3] |

| Dopamine Transporter (DAT) | IC50 | 5.67 | [3] |

| Norepinephrine Transporter (NET) | IC50 | 7.99 | [3] |

Table 1: In Vitro Inhibitory Potency of this compound.

Role of ANK3 Biomarker in Neuronal Function

A pivotal development in this compound's clinical evaluation was the discovery of a genetic biomarker within the Ankyrin-3 (ANK3) gene that predicts patient response.[8][6] ANK3 encodes for a scaffolding protein crucial for organizing the neuronal cytoskeleton and anchoring membrane proteins, including ion channels and potentially transporters, at the axon initial segment and nodes of Ranvier.[8][6] The specific single nucleotide polymorphism (SNP) identified is hypothesized to modulate ANK3 expression or function.[9] This could, in turn, influence the density, localization, or function of monoamine transporters on the presynaptic membrane.[9] In biomarker-positive patients, this compound may more effectively normalize neurotransmitter levels, leading to a robust clinical response.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Denovo Biopharma Announces a Major Breakthrough in Treatment-Resistant Depression with Precision Medicine [prnewswire.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]

- 7. psychiatrictimes.com [psychiatrictimes.com]

- 8. psychiatrictimes.com [psychiatrictimes.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effects of Liafensine on Dopamine Transporters in the Prefrontal Cortex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liafensine (formerly BMS-820836) is a triple reuptake inhibitor that demonstrates high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] Its mechanism of action, involving the modulation of these three key neurotransmitter systems, has positioned it as a compound of interest for treatment-resistant depression (TRD).[2][3] This document provides a technical overview of the effects of this compound on dopamine transporters, with a specific focus on the prefrontal cortex (PFC), a critical brain region implicated in the pathophysiology of depression. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide combines known quantitative data with illustrative experimental protocols based on standard industry practices to provide a comprehensive understanding of its pharmacological profile.

Introduction

This compound is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5] By blocking the reuptake of these three neurotransmitters, this compound increases their extracellular concentrations in the synaptic cleft, thereby enhancing neurotransmission.[4] The compound was initially developed by Bristol-Myers Squibb and is now under development by Denovo Biopharma.[6] Recent clinical trials, such as the ENLIGHTEN study, have highlighted the potential of this compound in treating TRD, particularly in a subpopulation of patients identified by the genetic biomarker DGM4 (also associated with the ANK3 gene).[2][3]

The prefrontal cortex is a key target for antidepressant action. Dopaminergic signaling in the PFC is crucial for regulating mood, motivation, and cognitive function, all of which are often impaired in depression. This guide will delve into the specific interactions of this compound with the dopamine transporter in this brain region.

Quantitative Data

The following table summarizes the in vitro binding affinities of this compound for the human dopamine, serotonin, and norepinephrine transporters.

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 5.67 |

| Serotonin Transporter (SERT) | 1.08 |

| Norepinephrine Transporter (NET) | 7.99 |

Source: MedChemExpress

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the effects of this compound on dopamine transporters in the prefrontal cortex. These protocols are based on established techniques in the field.

In Vitro Dopamine Transporter Binding Assay

This assay determines the binding affinity of this compound for the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT

-

[³H]-WIN 35,428 (radioligand)

-

This compound (test compound)

-

Cocaine (reference compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation fluid

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Cell Culture: HEK293-hDAT cells are cultured to 80-90% confluency.

-

Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of [³H]-WIN 35,428 and varying concentrations of this compound or cocaine. Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM GBR 12909).

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The filter mats are dried, and radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific [³H]-WIN 35,428 binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis in the Rodent Prefrontal Cortex

This technique measures the extracellular levels of dopamine in the prefrontal cortex of awake, freely moving animals following administration of this compound.

Objective: To quantify the effect of this compound on extracellular dopamine concentrations in the medial prefrontal cortex (mPFC) of rats.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the mPFC. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: this compound (at various doses) or vehicle is administered (e.g., intraperitoneally).

-

Post-Dose Collection: Dialysate samples continue to be collected for several hours post-administration.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.

-

Data Analysis: Dopamine levels are expressed as a percentage of the mean baseline concentration. Statistical analysis is performed to compare the effects of different doses of this compound to the vehicle control.

Visualizations

Signaling Pathway

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. Denovo Biopharma [denovobiopharma.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. isctm.org [isctm.org]

- 6. This compound - Denovo Biopharma - AdisInsight [adisinsight.springer.com]

The Pharmacology of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also known as triple reuptake inhibitors (TRIs), represent a class of psychoactive compounds that simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This concurrent inhibition leads to increased extracellular concentrations of all three monoamine neurotransmitters, offering a broader neurochemical profile compared to single or dual-acting reuptake inhibitors.[1][2] This technical guide provides an in-depth overview of the pharmacology of SNDRIs, including their mechanism of action, quantitative binding affinities, detailed experimental protocols for their evaluation, and the intracellular signaling pathways they modulate. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the monoamine transport system.

Introduction

Major depressive disorder (MDD) is a complex psychiatric illness associated with dysregulation of monoamine neurotransmitter systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of antidepressant therapy, a significant portion of patients fail to achieve full remission.[4] This has spurred the development of SNDRIs, which are hypothesized to offer superior efficacy by addressing a broader range of depressive symptoms, including anhedonia, which is linked to dopaminergic dysfunction.[4]

Mechanism of Action

SNDRIs exert their pharmacological effects by binding to and inhibiting the function of SERT, NET, and DAT.[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal. By blocking this reuptake process, SNDRIs increase the concentration and duration of action of serotonin, norepinephrine, and dopamine in the synapse, leading to enhanced postsynaptic receptor signaling.

Quantitative Data: Binding Affinities of SNDRIs

The potency and selectivity of SNDRIs for the three monoamine transporters are critical determinants of their pharmacological profile and therapeutic potential. The following tables summarize the in vitro binding affinities (Ki in nM) and/or inhibitory concentrations (IC50 in nM) of various SNDRIs for human SERT, NET, and DAT.

| Compound | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | DAT (Ki/IC50, nM) | Reference(s) |

| Investigational/Preclinical | ||||

| Ansofaxine (LY03005) | 723 (IC50) | 763 (IC50) | 491 (IC50) | |

| Centanafadine (EB-1020) | 83 (IC50) | 6 (IC50) | 38 (IC50) | [5] |

| Tesofensine (NS2330) | 11 (IC50) | 1.7 (IC50) | 65 (IC50) | [1] |

| Marketed/Withdrawn Drugs with SNDRI Activity | ||||

| Mazindol | ~1283 (relative) | ~38 (relative) | 1.1 (Ki) | [6] |

| Nefazodone | 200–459 (Ki) | 360–618 (Ki) | 360 (Ki) | [7] |

| Sibutramine | Potent inhibitor | Potent inhibitor | Weaker inhibitor | [8] |

| Venlafaxine | 82 (Ki) | 2480 (Ki) | 7647 (Ki) | [3] |

Note: Data are compiled from various sources and experimental conditions may differ. Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively, where a lower value indicates higher affinity/potency.

Key Experimental Protocols

The preclinical evaluation of SNDRIs involves a battery of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy. Detailed methodologies for three key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for SERT, NET, and DAT.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human recombinant transporters (hSERT, hNET, or hDAT) are prepared from transfected cell lines (e.g., HEK293).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vivo Microdialysis

This technique is used to measure the extracellular levels of serotonin, norepinephrine, and dopamine in the brain of freely moving animals following administration of an SNDRI.[10][11]

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal (e.g., rat, mouse).[12]

-

Recovery: The animal is allowed to recover from surgery for a specified period (e.g., 24-48 hours).

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10]

-

Basal Sample Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: The SNDRI is administered (e.g., intraperitoneally, subcutaneously, or orally).

-

Post-Drug Sample Collection: Dialysate samples are continuously collected for several hours after drug administration.

-

Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

-

Data Analysis: The post-drug neurotransmitter levels are expressed as a percentage of the baseline levels and plotted over time.

Forced Swim Test (FST)

The FST is a behavioral assay used to assess the antidepressant-like activity of a compound in rodents.[2][13][14][15]

Protocol:

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Pre-test Session (for rats): On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session.[13]

-

Drug Administration: The SNDRI or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes).

-

Test Session: On the second day (for rats) or the only day (for mice), the animal is placed in the cylinder for a 5-6 minute test session.[15]

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test session.

-

Data Analysis: The immobility time of the drug-treated group is compared to that of the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Signaling Pathways and Visualizations

The inhibition of monoamine reuptake by SNDRIs initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with SERT, NET, and DAT.

Preclinical and Clinical Development Considerations

The development of SNDRIs follows a standard drug development pathway, with specific considerations for this class of compounds.

Preclinical Development Workflow

Clinical Trial Design

Clinical trials for SNDRIs typically follow a phased approach:

-

Phase I: Safety, tolerability, and pharmacokinetic studies in healthy volunteers.

-

Phase II: Dose-finding and preliminary efficacy studies in patients with MDD.[16]

-

Phase III: Large-scale, randomized, placebo-controlled trials to confirm efficacy and safety in a broader patient population.[16]

Key considerations in clinical trial design for SNDRIs include the assessment of not only core depressive symptoms but also anhedonia, cognitive function, and potential for abuse, given the dopaminergic component.

Conclusion

SNDRIs represent a promising therapeutic strategy for the treatment of depression and other neuropsychiatric disorders. Their broad-spectrum mechanism of action has the potential to address a wider range of symptoms and improve remission rates compared to existing antidepressants. A thorough understanding of their pharmacology, including binding affinities, in vivo effects, and signaling pathways, is crucial for the successful development of this next generation of therapeutics. This technical guide provides a foundational resource for researchers and drug developers working in this exciting field.

References

- 1. Tesofensine - Wikipedia [en.wikipedia.org]

- 2. criver.com [criver.com]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Centanafadine - Wikipedia [en.wikipedia.org]

- 6. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nefazodone - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ANK3 Gene Variation in Liafensine Treatment Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacogenomic relationship between variations in the Ankyrin-3 (ANK3) gene and the clinical response to Liafensine, a novel triple-reuptake inhibitor for treatment-resistant depression (TRD). It synthesizes data from key clinical trials, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction: this compound and the Challenge of Treatment-Resistant Depression

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant subset of patients exhibiting treatment-resistant depression (TRD), defined as a failure to respond to at least two different antidepressant treatments.[1][2] this compound (DB104) is a first-in-class triple-reuptake inhibitor that blocks the transporters for serotonin, norepinephrine, and dopamine.[3][4][5] Despite this comprehensive mechanism of action, initial large-scale Phase 2b trials in non-biomarker-selected TRD populations failed to demonstrate efficacy over placebo.[1][3][6]

This initial failure prompted a retrospective genomic analysis, which led to a pivotal discovery: a specific genetic biomarker within the ANK3 gene was strongly associated with a positive treatment response to this compound.[5][7] This finding transformed the development of this compound into a leading example of precision medicine in psychiatry, culminating in the first successful prospective, biomarker-guided clinical trial in the field.[1][3][8]

The ANK3 Gene: A Key Player in Neuronal Signaling

The ANK3 gene encodes Ankyrin-G, a crucial scaffolding protein predominantly expressed in the nervous system.[2][3][6] Ankyrin-G plays a vital role in neuronal signaling by linking the cytoskeleton to various cell membrane proteins, including ion channels and transporters.[8] It is essential for the formation and maintenance of the axon initial segment (AIS) and nodes of Ranvier, critical domains for neuronal excitability.[9] Variations in ANK3 have been previously linked to several psychiatric disorders, including bipolar disorder, schizophrenia, and depression, making it a compelling candidate for pharmacogenomic studies.[3][7][8][10]

The specific variant identified as a predictive biomarker for this compound response is the single-nucleotide polymorphism (SNP) rs12217173 , also referred to as Denovo Genomic Marker 4 (DGM4).[1][5][7] Retrospective analysis of the initial failed trials revealed that in the approximately 20% of patients who were positive for this biomarker, this compound showed significant efficacy.[1][3][6] The remaining 80% of patients, who were biomarker-negative, showed no difference between this compound and placebo.[1]

Experimental Protocols: The ENLIGHTEN Study

The ENLIGHTEN trial was a prospective, randomized, double-blind, placebo-controlled Phase 2b study designed to confirm the efficacy of this compound specifically in ANK3-positive TRD patients.[1][8][11]

Study Objective

To prospectively evaluate the efficacy and safety of this compound (1 mg and 2 mg) compared to placebo in patients with TRD who are positive for the ANK3 (rs12217173) genetic biomarker.[1]

Biomarker Discovery and Genotyping

The predictive biomarker was discovered through a genome-wide association study (GWAS) using genomic DNA extracted from blood samples of patients enrolled in two prior failed Phase 2b studies.[5][7] The analysis aimed to identify a biomarker predictive of this compound response. The SNP rs12217173 at the ANK3 gene was found to be strongly associated with treatment response to this compound (p = 6.61×10⁻⁸) but not with response to control antidepressants like duloxetine or escitalopram, indicating its specificity.[5] For the ENLIGHTEN trial, patients were screened for this specific ANK3 biomarker.[1]

Participant Selection Criteria

The study enrolled 189 ANK3-positive adult patients across 58-59 sites in the US, Canada, and China.[3][8][11]

-

Inclusion Criteria :

-

Diagnosis of MDD according to DSM-V criteria.[8]

-

Met criteria for TRD as defined by the Massachusetts General Hospital Antidepressant Treatment Response Questionnaire.[8]

-

History of failure to respond to at least two different classes of antidepressants.[8]

-

Hamilton Depression Rating Scale (HDRS) score of at least 21 (indicating at least moderate severity).[8]

-

Positive status for the ANK3 (rs12217173) biomarker.[11]

-

-

Exclusion Criteria :

Intervention and Blinding

Participants were randomized in a 1:1:1 ratio to one of three arms for a 6-week treatment period:[6]

-

This compound 1 mg, once daily

-

This compound 2 mg, once daily

-

Placebo, once daily

Investigators, patients, raters, and the sponsor were all blinded to the treatment allocation.[1]

Outcome Measures

-

Primary Endpoint : The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 42 (Week 6).[8][11]

-

Secondary Endpoints : Included changes in the Clinical Global Impression of Severity (CGI-S), Clinical Global Impression of Improvement (CGI-I), and the Sheehan Disability Scale (SDS).[11] MADRS was evaluated at baseline and on days 7, 14, 28, and 42.[8]

Quantitative Data and Results

This compound met its primary and secondary endpoints, demonstrating both statistically significant and clinically meaningful efficacy in the ANK3-positive TRD population.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | Value |

| Number of Patients | 189 |

| Mean Age (years) | 43 |

| Gender (% Female) | 63% |

| Race (% White) | 48% |

| Median Duration of MDD (years) | 7.8 |

| Mean Number of Prior Failed Antidepressants | 3 |

| Data sourced from multiple reports on the ENLIGHTEN trial.[3][6] |

Table 2: Primary Efficacy Outcome (MADRS Score Change at Week 6)

| Treatment Group | Mean MADRS Change from Baseline (SE) | Mean Difference vs. Placebo (95% CI) | P-value | Effect Size |

| Placebo | -11.0 (1.3) | N/A | N/A | N/A |

| This compound 1 mg | -15.4 (approx.) | -4.4 | .02 | - |

| This compound 2 mg | -15.5 (approx.) | -4.5 | .02 | - |

| This compound Combined (1 mg + 2 mg) | -15.4 (0.9) | -4.4 (-7.6 to -1.3) | .006 | 0.42 |

| Data represents the change from baseline to day 42.[1][8][11] |

Table 3: Safety and Tolerability

| Adverse Event | Frequency in this compound Groups | Notes |

| Most Common | Nausea, Headache, Constipation | Generally mild and well-tolerated.[11] |

| Serious AEs | One patient death (unknown cause).[3] | Not associated with common side effects of other TRD drugs.[3] |

| Notable Absences | No signals of sedation, dissociation, metabolic dysfunction, weight gain, abuse liability, or significant sexual dysfunction.[1][11] | This suggests an improved risk-benefit profile compared to other approved TRD treatments.[1][3] |

The 1 mg dose demonstrated comparable efficacy to the 2 mg dose but with better tolerability, suggesting it as the preferable dose for future studies.[3][11]

Visualizations: Pathways and Processes

Proposed Mechanism of ANK3 in this compound Response

The precise mechanism linking the ANK3 variant to this compound response is thought to involve the dopamine pathway.[3] Ankyrin-G, as a scaffolding protein, may influence the localization or function of monoamine transporters. The specific SNP may lead to an altered protein structure or expression level that makes these transporters more susceptible to inhibition by this compound.

Caption: Proposed mechanism of ANK3-mediated this compound response.

ENLIGHTEN Clinical Trial Workflow

The study followed a rigorous, multi-stage process from patient identification to final analysis, guided by the presence of the ANK3 biomarker.

Caption: Workflow of the biomarker-guided ENLIGHTEN clinical trial.

Logic of Biomarker-Guided Drug Development

The this compound story exemplifies a paradigm shift in psychiatric drug development, moving from a "one-size-fits-all" approach to a targeted, precision medicine strategy.

Caption: A logical flow from traditional to precision drug development.

Conclusion and Future Directions

The successful outcome of the ENLIGHTEN trial is a landmark achievement, providing robust, prospective validation for ANK3 (specifically SNP rs12217173) as a predictive biomarker for this compound efficacy in patients with TRD.[1][2][8] This represents a major advancement for precision medicine in psychiatry, a field where biomarker-guided treatment has historically been elusive.[3]

Key takeaways include:

-

This compound is efficacious and well-tolerated in ANK3-positive TRD patients.[1]

-

The use of a predictive biomarker can successfully enrich a trial population, turning a previously failed drug into a promising therapeutic candidate.

-

This compound offers a potential new treatment for TRD with a favorable safety profile, notably lacking many of the adverse effects associated with other approved TRD therapies.[1][3]

Following the success of this trial, which received Fast Track Designation from the FDA, a Phase 3 study in the ANK3-positive TRD population is the next logical step to confirm these findings and move towards a New Drug Application (NDA).[3][12] The this compound-ANK3 story serves as a powerful proof-of-concept that a single genetic locus, when correctly identified, can be used to predict antidepressant response and guide patient-specific treatment.[3]

References

- 1. ANK3 as a Novel Genetic Biomarker for this compound in Treatment-Resistant Depression: The ENLIGHTEN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. First-in-Class Antidepressant Effective in ANK3-Positive TRD [medscape.com]

- 4. Could the ANK3 Gene Help Guide Treatment-Resistant Depression Treatment? | McGovern Medical School [med.uth.edu]

- 5. Discovery of a novel pharmacogenomic biomarker on ANK3gene for this compound, a triple reuptake inhibitor for treatment-resistant depression | Sciety [sciety.org]

- 6. Genetic Marker Identifies Responders to New Antidepressant | Psychology Today [psychologytoday.com]

- 7. researchgate.net [researchgate.net]

- 8. psychiatrictimes.com [psychiatrictimes.com]

- 9. researchgate.net [researchgate.net]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. psychiatryeducationforum.com [psychiatryeducationforum.com]

- 12. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]

Methodological & Application

Animal Models for Testing Liafensine Efficacy in Treatment-Resistant Depression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treatment-Resistant Depression (TRD) presents a significant challenge in clinical practice, with a substantial portion of patients not achieving remission with standard antidepressant therapies.[1][2] Liafensine (formerly BMS-820836) is a triple monoamine reuptake inhibitor, targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4][5] Clinical trials have demonstrated its efficacy in a subpopulation of TRD patients with a specific genetic biomarker, ANK3 (also referred to as DGM4).[4][5][6][7] To further investigate the preclinical efficacy and underlying mechanisms of this compound and similar compounds, robust animal models that recapitulate the TRD phenotype are essential.

This document provides detailed application notes and protocols for utilizing the Chronic Unpredictable Mild Stress (CUMS) model in rodents to assess the antidepressant-like effects of this compound. The CUMS model is a well-validated paradigm for inducing a depressive-like state that is often resistant to conventional antidepressant treatments, thereby mimicking key aspects of human TRD.[8][9][10][11][12]

Note: While clinical data on this compound is available, specific preclinical studies evaluating its efficacy in animal models of TRD are not extensively published. The following protocols and data are presented as a representative framework for such an investigation, based on established methodologies for testing antidepressant efficacy in the CUMS model. The quantitative data presented is illustrative and intended to exemplify expected outcomes.

Signaling Pathway of Triple Monoamine Reuptake Inhibition

Caption: Mechanism of this compound via triple monoamine reuptake inhibition.

Experimental Workflow for Assessing this compound Efficacy in a TRD Animal Model

References

- 1. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Treatment-Resistant Depression: Lessons Learned from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharmaboardroom.com [biopharmaboardroom.com]

- 4. Precision Medicine Breakthrough in Treatment-Resistant Depression [synapse.patsnap.com]

- 5. Denovo Biopharma [denovobiopharma.com]

- 6. psychiatrictimes.com [psychiatrictimes.com]

- 7. FDA Grants Fast Track Designation For Biomarker-Guided DB104 (this compound) in Patients with Treatment-Resistant Depression (TRD) [prnewswire.com]

- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal models of depression - Wikipedia [en.wikipedia.org]

- 12. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Assessing the Impact of Liafensine on Neurotransmitter Levels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Liafensine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), on neurotransmitter levels. The methodologies described are fundamental for preclinical and clinical research aimed at understanding the pharmacodynamic profile of this compound.

Introduction to this compound

This compound (also known as DB104) is a novel triple reuptake inhibitor that targets the membrane transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3][4][5][6] By blocking the reuptake of these three key neurotransmitters, this compound increases their concentration in the synaptic cleft, thereby enhancing neurotransmission.[1] This triple-action mechanism distinguishes it from many existing antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] The modulation of all three monoamine systems suggests potential for broader therapeutic benefits, particularly in patients with treatment-resistant depression (TRD) who may not respond adequately to single or dual-acting agents.[1][2][3][4] Recent clinical trials have shown promising results for this compound in TRD, particularly when guided by a genetic biomarker.[3][4][7]

Mechanism of Action: Synaptic Neurotransmitter Modulation

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition leads to an accumulation of 5-HT, NE, and DA in the extracellular space of the brain, which is hypothesized to mediate its antidepressant effects.

Experimental Protocols

Two primary methodologies are detailed for assessing this compound's impact on neurotransmitter levels: in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for direct quantification of extracellular neurotransmitter concentrations, and Positron Emission Tomography (PET) for in vivo measurement of transporter occupancy.

Protocol 1: In Vivo Microdialysis and HPLC-ECD Analysis

This protocol describes the measurement of extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of awake rodents following administration of this compound. Microdialysis is a widely used technique for sampling endogenous substances from the extracellular fluid of tissues.[8][9][10] The collected samples (dialysates) are then analyzed using HPLC-ECD, a highly sensitive method for quantifying monoamines.[11][12][13]

Materials and Reagents:

-

Microdialysis probes (e.g., CMA 11, 3 mm membrane)

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

-

This compound solution in a suitable vehicle

-

HPLC system with electrochemical detector (HPLC-ECD)

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase for HPLC (specific composition depends on the analytes and column, but often contains a buffer, ion-pairing agent, and organic modifier)

-

Standards for 5-HT, NE, DA, and their metabolites

-

Perchloric acid

Procedure:

-

Surgical Implantation of Microdialysis Probe Guide Cannula:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).[8]

-

Allow a stabilization period of 2-4 hours to establish a baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent neurotransmitter degradation.[11]

-

Administer this compound or vehicle (e.g., intraperitoneally, subcutaneously, or orally).

-

Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

-

-

HPLC-ECD Analysis:

-

Inject a fixed volume (e.g., 10-20 µL) of each dialysate sample into the HPLC-ECD system.[11]

-

The monoamines are separated on the reversed-phase column and detected by the electrochemical detector.[12] The detector is set at an oxidizing potential that is optimal for the analytes of interest.[14]

-

Create a standard curve by injecting known concentrations of 5-HT, NE, and DA standards.

-

Quantify the concentration of each neurotransmitter in the dialysate samples by comparing their peak heights or areas to the standard curve.

-

-

Data Analysis:

-

Express the results as a percentage change from the baseline average for each animal.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

-

Protocol 2: Positron Emission Tomography (PET) Imaging of Transporter Occupancy

PET is a non-invasive imaging technique that can quantify the binding of a radiolabeled ligand (radiotracer) to a specific target, such as a neurotransmitter transporter, in the living brain.[15] By performing PET scans before and after this compound administration, the degree to which this compound occupies SERT, NET, and DAT can be determined.

Materials and Reagents:

-

PET scanner suitable for small animals

-

Anesthesia (e.g., isoflurane)

-

Radiotracers specific for SERT, NET, and/or DAT (e.g., [¹¹C]DASB for SERT, [¹⁸F]FE-PE2I for DAT).[16][17]

-

This compound solution for administration

-

Saline for injection

Procedure:

-

Baseline PET Scan:

-

Anesthetize the animal and position it in the PET scanner.

-

Administer the selected radiotracer via intravenous injection.

-

Acquire dynamic PET scan data for a specified duration (e.g., 60-90 minutes). This scan serves as the baseline measurement of transporter availability.

-

-

This compound Administration:

-

Following the baseline scan, or in a separate session with a sufficient washout period, administer a dose of this compound to the animal.

-

Allow sufficient time for the drug to reach peak concentration in the brain (determined from pharmacokinetic studies).

-

-

Post-Dose PET Scan:

-

Re-anesthetize the animal (if necessary) and perform a second PET scan using the same radiotracer and acquisition parameters as the baseline scan.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data to generate dynamic images of radiotracer distribution in the brain.

-

Define regions of interest (ROIs) corresponding to brain areas with high densities of the target transporter (e.g., striatum for DAT, thalamus for SERT) and a reference region with negligible specific binding (e.g., cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

Use kinetic modeling (e.g., simplified reference tissue model) to calculate the binding potential (BP_ND) of the radiotracer in the target regions for both the baseline and post-dose scans.

-

-

Calculating Transporter Occupancy:

-

Calculate the transporter occupancy for a given dose of this compound using the following formula:

-

Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100

-

-

Repeat the procedure with different doses of this compound to generate a dose-occupancy curve.

-

Data Presentation

The following tables represent hypothetical data that could be generated from the described protocols to summarize the effects of this compound.

Table 1: Effect of this compound on Extracellular Neurotransmitter Levels (Microdialysis)

| Treatment Group | Dose (mg/kg) | Peak % Change from Baseline (Mean ± SEM) | ||

| Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | ||

| Vehicle | - | 10 ± 5% | 8 ± 6% | 12 ± 7% |

| This compound | 1 | 150 ± 15% | 250 ± 20% | 300 ± 25% |

| This compound | 3 | 350 ± 30% | 500 ± 40% | 650 ± 50% |

| This compound | 10 | 600 ± 55% | 850 ± 60% | 1100 ± 80% |

Table 2: Dose-Dependent Transporter Occupancy by this compound (PET Imaging)

| This compound Dose (mg/kg) | Mean Transporter Occupancy (± SEM) | ||

| DAT (%) | NET (%) | SERT (%) | |

| 0.3 | 15 ± 4% | 25 ± 5% | 40 ± 6% |

| 1 | 40 ± 6% | 55 ± 7% | 75 ± 8% |

| 3 | 65 ± 8% | 80 ± 9% | 92 ± 5% |

| 10 | 85 ± 5% | 94 ± 4% | 98 ± 2% |

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. Precision Medicine Breakthrough in Treatment-Resistant Depression [synapse.patsnap.com]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. FDA Grants Fast Track Designation to Denovo Biopharma's this compound for Treatment-Resistant Depression [trial.medpath.com]

- 6. FDA Grants Fast Track Designation For Biomarker-Guided DB104 (this compound) in Patients with Treatment-Resistant Depression (TRD) [prnewswire.com]

- 7. researchgate.net [researchgate.net]

- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 10. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. turkjps.org [turkjps.org]

- 15. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. researchgate.net [researchgate.net]

Genotyping assays for detecting the ANK3 (DGM4) biomarker for Liafensine

Application Note: Genotyping Assays for ANK3 (DGM4) Biomarker

Topic: Genotyping Assays for Detecting the ANK3 (DGM4) Biomarker for Liafensine Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a first-in-class triple reuptake inhibitor that targets serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Initially, this compound failed to demonstrate efficacy in broad patient populations with treatment-resistant depression (TRD) in two large Phase 2b trials.[1][3] Subsequent research, however, identified a predictive pharmacogenomic biomarker within the Ankyrin-3 (ANK3) gene that could identify a subpopulation of patients likely to respond to the drug.[1][3]

This biomarker, a single nucleotide polymorphism (SNP) designated rs12217173 (also known as DGM4 for Denovo Genomic Marker 4), has enabled a precision medicine approach in psychiatry.[3] A prospective, biomarker-guided Phase 2b clinical trial (ENLIGHTEN) demonstrated that this compound was efficacious and well-tolerated in ANK3-positive patients with TRD.[3][4][5] This marks the first successful prospective, biomarker-guided trial for an antidepressant, highlighting the potential to move beyond a trial-and-error approach in depression treatment.[5][6][7]

These application notes provide a summary of the clinical data, the proposed mechanism of action, and detailed protocols for genotyping the ANK3 (DGM4) biomarker.

Biomarker and Mechanism of Action

The ANK3 gene encodes Ankyrin-G, a crucial scaffolding protein expressed in the nervous system.[4][6] Ankyrin-G plays a significant role in neuronal signaling by modulating cell membrane proteins.[3][4] It links the cytoskeleton to membrane transporters, providing a potential mechanistic link between this compound's therapeutic action and the ANK3 genotype.[4] this compound's function as a triple reuptake inhibitor is hypothesized to be particularly effective in individuals with specific ANK3 variants that influence the function or localization of monoamine transporters.[4][8]

Clinical Significance and Data

The ENLIGHTEN trial was a randomized, double-blind, placebo-controlled Phase 2b study involving 189 ANK3-positive patients with TRD.[4][5][6] The study met its primary and secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in depression symptoms for patients treated with this compound compared to placebo.[4][5]

Table 1: Summary of Key Efficacy Results from the ENLIGHTEN Trial

| Endpoint | This compound (1mg + 2mg Combined) | Placebo | Mean Difference vs. Placebo | p-value |

|---|---|---|---|---|

| Change in MADRS Score at Day 42*[6] | -15.4 | -11.0 | -4.4 | 0.006 |

| Response Rate [6] | Higher in this compound Group | Lower in Placebo Group | N/A | Significant |

| Remission Rate [6] | Higher in this compound Group | Lower in Placebo Group | N/A | Significant |

| Change in CGI-S Score**[6] | Significant Improvement | Less Improvement | N/A | Significant |

| Change in Sheehan Disability Scale [6] | Significant Improvement | Less Improvement | N/A | Significant |

*MADRS: Montgomery-Åsberg Depression Rating Scale **CGI-S: Clinical Global Impression–Severity

The results show a robust treatment effect, with a 4.4-point improvement on the MADRS scale over placebo, which is considered clinically meaningful.[9] Both 1 mg and 2 mg doses were effective, with the 1 mg dose showing a better balance of efficacy and tolerability.[6]

Experimental Workflow and Protocols

Identifying patients with the ANK3 (DGM4) biomarker is critical for a targeted therapeutic strategy with this compound. The overall process involves sample collection, DNA processing, and genetic analysis.

Protocol 1: Sample Collection and DNA Extraction

This protocol outlines the procedure for collecting and processing whole blood for genomic DNA (gDNA) extraction.

-

1.1. Materials and Equipment:

-

K2-EDTA vacutainer tubes

-

Phlebotomy supplies (needles, alcohol swabs, etc.)

-

Centrifuge

-

QIAGEN QIAamp DNA Blood Mini Kit (or similar)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and sterile tips

-

-20°C freezer for storage

-

-

1.2. Procedure: Sample Collection:

-

Collect 3-5 mL of whole blood from the patient into a K2-EDTA vacutainer tube.

-

Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

-

Label the tube with the patient's unique identifier, date, and time of collection.

-

Store the sample at 4°C for short-term storage (< 72 hours) or process immediately. For long-term storage, freeze at -20°C or lower.

-

-

1.3. Procedure: Genomic DNA Extraction:

-

Follow the manufacturer's instructions for the QIAamp DNA Blood Mini Kit. A generalized workflow is as follows:

-

Pipette 20 µL of protease into the bottom of a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the whole blood sample to the tube.

-

Add 200 µL of Buffer AL and mix immediately by pulse-vortexing for 15 seconds.

-

Incubate at 56°C for 10 minutes.

-

Briefly centrifuge the tube to remove drops from the inside of the lid.

-

Add 200 µL of 100% ethanol and mix again by pulse-vortexing.

-

Carefully apply the mixture to a QIAamp Mini spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

-

Add 500 µL of Buffer AW1 to the spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

-

Add 500 µL of Buffer AW2 to the spin column and centrifuge at full speed (20,000 x g) for 3 minutes to dry the membrane.

-

Place the spin column in a clean 1.5 mL microcentrifuge tube and add 100 µL of Buffer AE directly to the membrane.

-

Incubate at room temperature for 5 minutes, then centrifuge at 6,000 x g for 1 minute to elute the DNA.

-

Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio should be ~1.8). Store the gDNA at -20°C.

-

Protocol 2: TaqMan SNP Genotyping Assay for ANK3 (rs12217173)

This protocol is a representative method for genotyping the DGM4 biomarker using a pre-designed or custom TaqMan SNP Genotyping Assay.

-

2.1. Materials and Equipment:

-

TaqMan SNP Genotyping Assay for rs12217173 (contains sequence-specific forward and reverse primers and two allele-specific, dye-labeled TaqMan MGB probes, e.g., VIC and FAM).

-

TaqMan Genotyping Master Mix

-

Nuclease-free water

-

Extracted genomic DNA samples

-

Positive controls (gDNA with known genotypes: homozygous allele 1, homozygous allele 2, and heterozygous)

-

Real-Time PCR instrument (e.g., Applied Biosystems QuantStudio)

-

96-well or 384-well PCR plates

-

-

2.2. Procedure: Reaction Setup:

-

Thaw all reagents on ice. Mix and centrifuge briefly before use.

-

Prepare a master mix for the number of reactions needed, plus 10% extra to account for pipetting errors. For a single 10 µL reaction:

-

TaqMan Genotyping Master Mix (2X): 5.0 µL

-

TaqMan SNP Genotyping Assay (20X): 0.5 µL

-

Nuclease-free water: 3.5 µL

-

-

Vortex the master mix gently and dispense 9 µL into each well of the PCR plate.

-

Add 1 µL of gDNA (at a concentration of 5-20 ng/µL) to each corresponding well.

-

Include wells for no-template controls (NTCs) by adding 1 µL of nuclease-free water instead of DNA.

-

Include wells for positive controls for all three possible genotypes.

-

Seal the plate with an optical adhesive film. Centrifuge briefly to collect contents at the bottom of the wells and eliminate air bubbles.

-

-

2.3. Procedure: Real-Time PCR Cycling:

-

Place the plate in the Real-Time PCR instrument.

-

Set up the thermal cycling protocol as follows:

-

Enzyme Activation: 95°C for 10 minutes (1 cycle)

-

Denaturation: 95°C for 15 seconds (40 cycles)

-

Annealing/Extension: 60°C for 1 minute (40 cycles)

-

-

Ensure the instrument is set to collect fluorescence data (FAM and VIC) at the end of each cycle during the 60°C step.

-

Protocol 3: Data Analysis and Interpretation

-

3.1. Data Analysis:

-

After the run is complete, use the genotyping analysis software associated with the Real-Time PCR instrument.

-

The software will generate an allelic discrimination plot (also known as a cluster plot), plotting the signal from the VIC dye (Allele 1) against the signal from the FAM dye (Allele 2).

-

The software automatically clusters the samples based on their fluorescence profile.

-

-

3.2. Interpretation:

-

Homozygous for Allele 1: Samples clustering along the x-axis (high VIC signal, low FAM signal).

-

Homozygous for Allele 2: Samples clustering along the y-axis (low VIC signal, high FAM signal).

-

Heterozygous: Samples clustering in the middle of the plot (high signal for both VIC and FAM).

-

No-Template Control (NTC): Samples clustering at the origin (low signal for both dyes).

-

Compare the clustering of the unknown samples to the positive controls to confidently assign a genotype to each sample. The "DGM4-positive" genotype corresponds to one of these clusters, as defined by the discoverers of the biomarker.[10]

-

References

- 1. Discovery of a novel pharmacogenomic biomarker on ANK3gene for this compound, a triple reuptake inhibitor for treatment-resistant depression | Sciety [sciety.org]

- 2. Genetic Marker Identifies Responders to New Antidepressant | Psychology Today [psychologytoday.com]

- 3. ANK3 as a Novel Genetic Biomarker for this compound in Treatment-Resistant Depression: The ENLIGHTEN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. Genetic biomarker identifies responders to novel agent in treatment-resistant depression | epocrates [epocrates.com]

- 6. psychiatryeducationforum.com [psychiatryeducationforum.com]

- 7. Could the ANK3 Gene Help Guide Treatment-Resistant Depression Treatment? | McGovern Medical School [med.uth.edu]

- 8. medscape.com [medscape.com]

- 9. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]

- 10. isctm.org [isctm.org]

Application Notes and Protocols: Positron Emission Tomography (PET) Imaging for Liafensine Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liafensine (formerly BMS-820836) is a triple reuptake inhibitor that demonstrates high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Its mechanism of action, which involves modulating the levels of these three key neurotransmitters, has positioned it as a promising therapeutic agent for treatment-resistant depression.[1][3][4][5] Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the in vivo quantification of target engagement, providing crucial information for dose selection and confirming the mechanism of action of novel therapeutics like this compound.[6]

These application notes provide a comprehensive overview of the use of PET imaging to assess this compound's engagement with its intended targets. This document includes detailed experimental protocols for PET imaging of SERT, DAT, and NET, along with a summary of the quantitative data from clinical studies.

Signaling Pathways and Drug Development Workflow

To visualize the intricate processes involved, the following diagrams illustrate the monoamine transporter signaling pathway, a typical experimental workflow for a this compound PET study, and the role of PET imaging in the drug development pipeline.

Quantitative Data Presentation

The following tables summarize the quantitative data on SERT and DAT occupancy by this compound from single and multiple-dose clinical studies.

Table 1: Striatal SERT and DAT Occupancy after a Single Dose of this compound [2][7]

| Dose of this compound (mg) | Mean Striatal SERT Occupancy (%) | Mean Striatal DAT Occupancy (%) |

| 0.5 | 19 ± 9 | Not Assessed |

| 3 | 82 ± 8 | 19 ± 9 |

Table 2: Striatal SERT and DAT Occupancy after Multiple Doses of this compound (14 days) [1][8]

| Dose of this compound (mg) | Time Post-Dose (hours) | Mean Striatal SERT Occupancy (%) | Mean Striatal DAT Occupancy (%) |

| 0.5 | 8 | ~80 | 14 |

| 0.5 | 24 | ~80 | Slight decline from 8h |

| >0.5 - 2 | 8 | Not explicitly stated, but high | 14 - 35 |

| >0.5 - 2 | 24 | Not explicitly stated | Slight decline from 8h |

Experimental Protocols

Detailed methodologies for PET imaging of SERT, DAT, and NET are provided below. These protocols are based on established procedures for the specified radioligands and are representative of the methods used in clinical trials to assess transporter occupancy.

Protocol 1: Serotonin Transporter (SERT) PET Imaging

-

Radioligand: [¹¹C]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine)

-

Objective: To quantify SERT availability in the brain.

-

Subject Preparation:

-

Subjects should fast for at least 4-6 hours prior to the scan.

-

A venous catheter is placed for radioligand injection and an arterial line may be inserted for blood sampling to measure the arterial input function.

-

The subject's head is immobilized using a head holder to minimize motion during the scan.

-

-

Radioligand Administration:

-

A bolus injection of [¹¹C]DASB (typically 370-740 MBq) is administered intravenously.

-

-

PET Data Acquisition:

-

A dynamic PET scan is initiated simultaneously with the radioligand injection.

-

Emission data are collected for 90-120 minutes in a series of time-frames of increasing duration (e.g., 6 x 30s, 3 x 1min, 2 x 2.5min, 8 x 10min).

-

A transmission scan for attenuation correction is performed before the emission scan.

-

-

Image Analysis:

-

PET images are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction).

-

Regions of interest (ROIs) are drawn on co-registered MRI scans for brain regions with high SERT density (e.g., striatum, thalamus, midbrain) and a reference region with negligible SERT density (e.g., cerebellum).

-

Time-activity curves (TACs) are generated for each ROI.

-

SERT binding potential (BP_ND) is calculated using kinetic modeling, such as the simplified reference tissue model (SRTM).

-

-

Occupancy Calculation:

-

SERT occupancy by this compound is calculated as the percentage reduction in BP_ND after this compound administration compared to the baseline scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100

-

Protocol 2: Dopamine Transporter (DAT) PET Imaging

-

Radioligand: [¹¹C]PE2I (N-(3-iodoprop-2E-enyl)-2β-carbomethoxy-3β-(4-methylphenyl)nortropane)

-

Objective: To quantify DAT availability in the brain, particularly in the striatum.

-

Subject Preparation:

-

Similar to the SERT imaging protocol, subjects should fast and have intravenous access established.

-

Head immobilization is critical.

-

-

Radioligand Administration:

-

A bolus injection of [¹¹C]PE2I (typically 350-400 MBq) is administered intravenously.[9]

-

-

PET Data Acquisition:

-

Image Analysis:

-

Image reconstruction is performed using standard methods.

-

ROIs are defined on co-registered MRI for the striatum (caudate and putamen) and a reference region (e.g., cerebellum).

-

TACs are generated for each ROI.

-

DAT binding potential (BP_ND) is estimated using kinetic models like SRTM.

-

-

Occupancy Calculation:

-

DAT occupancy is calculated using the same formula as for SERT occupancy.

-

Protocol 3: Norepinephrine Transporter (NET) PET Imaging

-

Radioligand: (S,S)-[¹¹C]MRB ((S,S)-[¹¹C]O-methylreboxetine) or (S,S)-[¹⁸F]FMeNER-D2

-

Objective: To quantify NET availability in the brain.

-

Subject Preparation:

-

Standard fasting and preparation procedures as for SERT and DAT imaging apply.

-

-

Radioligand Administration:

-

An intravenous bolus of the radioligand is administered. The exact dose will depend on the specific activity and the chosen radioligand.

-

-

PET Data Acquisition:

-

A dynamic PET scan is performed for approximately 90 minutes.

-

A transmission scan is acquired for attenuation correction.

-

-

Image Analysis:

-

Images are reconstructed, and ROIs are defined on co-registered MRI for regions with notable NET density (e.g., thalamus, locus coeruleus) and a reference region (e.g., occipital cortex).[10]

-

TACs are generated for the ROIs.

-

NET binding potential (BP_ND) is calculated using appropriate kinetic models.

-

-

Occupancy Calculation:

-

NET occupancy is determined by the percentage reduction in BP_ND following this compound administration.

-

Conclusion

PET imaging is an indispensable tool in the clinical development of novel therapeutics like this compound. The ability to directly measure the engagement of this compound with its intended targets—SERT, DAT, and NET—provides invaluable data for confirming its mechanism of action, informing dose selection, and understanding the relationship between target occupancy and clinical response. The protocols and data presented in these application notes offer a framework for researchers and drug development professionals to design and interpret PET studies aimed at characterizing the in vivo pharmacology of triple reuptake inhibitors.

References

- 1. Safety, pharmacokinetic, and positron emission tomography evaluation of serotonin and dopamine transporter occupancy following multiple-dose administration of the triple monoamine reuptake inhibitor BMS-820836 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of safety and tolerability, pharmacokinetics, and pharmacodynamics of BMS-820836 in healthy subjects: a placebo-controlled, ascending single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo assessment of [11C]MRB as a prospective PET ligand for imaging the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Denovo Biopharma Announces a Major Breakthrough in Treatment-Resistant Depression with Precision Medicine [prnewswire.com]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [18F]FMeNER-D2: reliable fully-automated synthesis for visualization of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols: Behavioral Assays to Measure Antidepressant-Like Effects of Liafensine in Rodents

Introduction

Liafensine (BMS-820836) is a triple monoamine reuptake inhibitor that blocks the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[1][2][3]. By preventing the reuptake of these key neurotransmitters, this compound increases their concentration in the synaptic cleft, which is hypothesized to enhance neurotransmission and improve mood[1]. Its unique mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) distinguishes it from many existing antidepressants and offers potential for treating mood disorders, including treatment-resistant depression[1][4][5].

Preclinical evaluation of novel antidepressant compounds relies on a battery of rodent behavioral assays designed to assess efficacy. These tests, while not direct models of depression, are sensitive to clinically effective antidepressant treatments and are crucial tools in drug discovery[6][7]. Key assays include the Forced Swim Test (FST) and Tail Suspension Test (TST), which measure behavioral despair, and the Novelty-Suppressed Feeding Test (NSFT), which assesses anxiety- and depression-related behaviors based on feeding motivation in a novel environment[8][9][10][11]. These protocols provide standardized methods for evaluating the antidepressant-like properties of this compound in rodents.

Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its effect at the presynaptic terminal. By blocking the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), it prevents the reabsorption of these neurotransmitters from the synapse, leading to their increased availability to bind to postsynaptic receptors.

Caption: Mechanism of this compound as a triple reuptake inhibitor.

Experimental Protocols

The following protocols are standard behavioral paradigms used to screen for antidepressant efficacy.

General Experimental Workflow

A typical workflow for assessing a novel compound involves animal acclimatization, drug administration over a specific period (acute or chronic), conducting a battery of behavioral tests, and subsequent data analysis. It is critical to counterbalance the order of testing and include appropriate control groups.

Caption: General workflow for preclinical antidepressant screening.

Forced Swim Test (FST)

The FST is a widely used assay for evaluating antidepressant activity.[7] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[12] This immobility is interpreted as a state of "behavioral despair".[11] Antidepressant compounds reduce the duration of immobility.[6][13]

Protocol:

-

Apparatus: A transparent Plexiglas cylinder (45 cm height, 20 cm diameter) filled with water (24-25°C) to a depth of 15-20 cm, ensuring the animal cannot touch the bottom with its tail or feet.[7][12][14]

-

Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g). Animals should be handled for several days before testing.[15]

-

Procedure:

-

Administer this compound (e.g., 5, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Imipramine, 20 mg/kg) 60 minutes before the test.

-

For mice, individually place each animal into the cylinder for a single 6-minute session.[8][14] For rats, a 15-minute pre-test swim is conducted 24 hours before a 5-minute test session to ensure stable immobility.[6][15]

-

The session is video-recorded for later analysis.

-

After the test, remove the animal, dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.[12]

-

-

Data Analysis: An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the 6-minute test (for mice) or the entire 5-minute session (for rats).[14] Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[11]

Tail Suspension Test (TST)

The TST is another common test for screening potential antidepressant drugs, primarily used in mice.[9][16] The test induces a state of behavioral despair similar to the FST.[11] Mice are suspended by their tails, and the duration of immobility is measured.[17][18] Antidepressants decrease the time spent immobile.[19]

Protocol:

-

Apparatus: A suspension bar or box that allows mice to hang freely, approximately 50-70 cm above the floor.[9][14] Use medical adhesive tape to secure the tail.

-

Animals: Male C57BL/6 mice (8-10 weeks old). Note: Some strains, like C57BL/6, are prone to climbing their tails; a small cylinder placed around the tail can prevent this.[9][16]

-

Procedure:

-

Administer this compound (e.g., 5, 10 mg/kg, i.p.), vehicle, or a positive control 60 minutes before the test.

-

Measure approximately 1-2 cm from the tip of the mouse's tail and attach it firmly to the suspension bar with adhesive tape.

-

The test duration is 6 minutes, and behavior is video-recorded.[9][17][18]

-

-

Data Analysis: A blinded observer scores the total duration of immobility over the 6-minute test period.[16] Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.[14]

Novelty-Suppressed Feeding Test (NSFT)

The NSFT is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the therapeutic delay seen in humans.[10] The test creates a conflict between the drive to eat (following food deprivation) and the fear of venturing into a novel, brightly lit arena.[10][11] Anxiolytics and antidepressants decrease the latency to begin eating.

Protocol:

-

Apparatus: An open-field arena (e.g., 50x50x40 cm), brightly lit. A single food pellet is placed on a small white paper platform in the center of the arena.[20]

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Administer this compound, vehicle, or a positive control daily for a chronic period (e.g., 21 days).

-

Food deprive the animals for 24 hours prior to testing.[20][21]

-

On the test day, place a single, familiar food pellet in the center of the arena.

-

Place a single mouse in a corner of the arena and start a timer.

-

Measure the latency (in seconds) for the mouse to take its first bite of the food pellet (maximum test duration of 10 minutes).[21]

-

Immediately after the first bite, return the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed in 5 minutes to control for appetite effects.[10][20]

-

-

Data Analysis: The primary measure is the latency to eat. A decrease in latency is indicative of an anxiolytic or antidepressant-like effect. Home cage food consumption is analyzed to ensure the drug treatment did not independently alter appetite.[10]

Data Presentation: Expected Outcomes

The following tables present hypothetical but representative data for this compound in the described assays. Data are shown as Mean ± SEM. Statistical significance is typically determined via one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) comparing treatment groups to the vehicle control.

Table 1: Forced Swim Test (FST) Results

| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) | p-value vs. Vehicle |

|---|---|---|---|---|

| Vehicle | - | 12 | 155.4 ± 8.2 | - |

| This compound | 5 | 12 | 115.1 ± 7.5 | < 0.05 |

| This compound | 10 | 12 | 88.6 ± 6.9 | < 0.01 |

| Imipramine (Control) | 20 | 12 | 92.3 ± 7.1 | < 0.01 |

Table 2: Tail Suspension Test (TST) Results

| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) | p-value vs. Vehicle |

|---|---|---|---|---|

| Vehicle | - | 12 | 180.2 ± 10.5 | - |

| This compound | 5 | 12 | 130.7 ± 9.8 | < 0.05 |

| This compound | 10 | 12 | 105.4 ± 8.3 | < 0.01 |

| Desipramine (Control) | 15 | 12 | 110.9 ± 9.1 | < 0.01 |

Table 3: Novelty-Suppressed Feeding Test (NSFT) Results (Chronic Dosing)

| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Feed (seconds) | Home Cage Food Consumed (g) |

|---|---|---|---|---|

| Vehicle | - | 10 | 340.5 ± 25.1 | 0.45 ± 0.05 |

| This compound | 10 | 10 | 215.8 ± 20.3* | 0.48 ± 0.04 |

| Fluoxetine (Control) | 18 | 10 | 230.1 ± 22.5* | 0.46 ± 0.06 |

*p < 0.05 vs. Vehicle

Important Considerations & Interpretation

-

Locomotor Activity: Because this compound has dopaminergic activity, it may increase general locomotor activity.[1] This could lead to a "false positive" in the FST and TST, where increased movement is mistaken for an antidepressant effect.[15] It is essential to run a separate open-field test to confirm that the effective doses of this compound do not cause hyperlocomotion.

-

Chronic vs. Acute Dosing: The FST and TST are sensitive to acute antidepressant administration, making them useful for initial screening.[6][9] However, the NSFT often requires chronic administration, better reflecting the clinical timeline of antidepressant action in humans.[10]

-